Cyclopentamine

Vue d'ensemble

Description

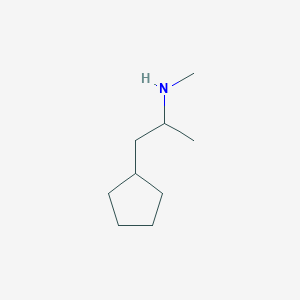

Cyclopentamine, also known as N,α-dimethyl-cyclopentaneethylamine, is a sympathomimetic alkylamine classified as a vasoconstrictor. It was previously used as an over-the-counter medication for nasal decongestion in Europe and Australia. its use has been largely discontinued due to safety concerns and the availability of more effective alternatives .

Méthodes De Préparation

Cyclopentamine can be synthesized through several methods. One common method involves the reaction of cyclopentanone with ammonia in the presence of a catalyst such as Raney nickel. The reaction is carried out under hydrogen at elevated temperatures (120-180°C) and pressures (50-110 kg/cm²). The product is then purified through rectification to obtain this compound with a purity of up to 98% .

Analyse Des Réactions Chimiques

Cyclopentamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cyclopentanone.

Reduction: It can be reduced to form cyclopentanol.

Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.

Common reagents used in these reactions include hydrogen, halogens, and oxidizing agents. The major products formed from these reactions are cyclopentanone, cyclopentanol, and halogenated this compound derivatives .

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

Cyclopentamine serves as an important intermediate in the synthesis of various chemical compounds. Its structure allows for versatile reactions that facilitate the creation of more complex molecules used in pharmaceuticals and agrochemicals.

Industrial Use

In the industrial sector, this compound is utilized in the production of pesticides and other chemicals. Its properties make it suitable for formulations that require specific reactivity or stability under varying conditions.

Biological Applications

Neurotransmitter Release

Research indicates that this compound acts as a releasing agent for catecholamine neurotransmitters such as norepinephrine, epinephrine, and dopamine. This mechanism suggests potential applications in treating conditions related to neurotransmitter imbalances, including attention deficit hyperactivity disorder (ADHD) and certain mood disorders.

Stimulant Properties

Due to its stimulant effects, this compound has been explored for use in enhancing cognitive function and physical performance. Studies have shown its ability to improve alertness and reduce fatigue, making it a candidate for further research in sports medicine and cognitive enhancement .

Medical Applications

Nasal Decongestant

Historically, this compound was marketed as an over-the-counter nasal decongestant due to its vasoconstrictive properties. Although its use has declined due to safety concerns, it remains relevant in discussions about alternative treatments for nasal congestion .

Pain Management

In clinical settings, this compound has been noted for its muscle relaxant properties. It has shown effectiveness in alleviating pain associated with musculoskeletal conditions, although it is less commonly used today compared to newer agents .

Study on Neurotransmitter Effects

A study examining the effects of this compound on neurotransmitter release highlighted its significant impact on increasing norepinephrine levels in vitro. This finding supports its potential use in developing treatments for conditions characterized by low norepinephrine levels.

Clinical Observations

Clinical observations have documented the efficacy of this compound as a muscle relaxant. In one study involving patients with chronic back pain, significant relief was reported in 181 out of 193 cases treated with this compound-based formulations .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemistry | Intermediate in chemical synthesis |

| Industry | Production of pesticides |

| Biology | Neurotransmitter release agent |

| Medicine | Former nasal decongestant; muscle relaxant |

| Research | Potential stimulant for cognitive enhancement |

Mécanisme D'action

Cyclopentamine acts as a releasing agent for catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine. Its effects on norepinephrine and epinephrine mediate its decongestant properties, while its effects on all three neurotransmitters contribute to its stimulant effects. When ingested in sufficient quantities, this compound produces effects similar to those of amphetamine and methamphetamine .

Comparaison Avec Des Composés Similaires

Cyclopentamine is similar to other sympathomimetic amines such as propylhexedrine and methamphetamine. The primary difference lies in the structure of the cycloalkane ring:

Propylhexedrine: Contains a cyclohexane ring.

Methamphetamine: Contains a phenyl group.

This compound: Contains a cyclopentane ring.

The reduced alicyclic structure of this compound makes it less potent than the unsaturated structures of methamphetamine and propylhexedrine .

Similar compounds include:

- Amphetamine

- Cypenamine (trans-2-phenylcyclopentylamine)

- Methamphetamine

- Propylhexedrine (cyclohexylisopropylmethylamine)

- Tranylcypromine (trans-2-phenylcyclopropylamine)

- Methiopropamine .

Activité Biologique

Cyclopentamine, a cyclopentylamine derivative, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its cyclopentyl group attached to an amine. This structural feature influences its interaction with various biological targets, including receptors and enzymes. Notably, this compound derivatives have been explored as inhibitors of fatty acid synthase (FASN), an enzyme crucial for lipid metabolism and associated with several diseases, including cancer and metabolic disorders .

The inhibition of FASN by this compound derivatives can lead to reduced lipid synthesis, which is beneficial in conditions characterized by excessive lipid production, such as obesity and certain types of cancer. This mechanism highlights the potential therapeutic applications of this compound in metabolic regulation.

Biological Activities

This compound exhibits several biological activities that are relevant for therapeutic applications:

- Fatty Acid Synthase Inhibition : this compound derivatives have been shown to inhibit FASN activity. This inhibition can result in decreased food intake and altered lipid metabolism, making it a candidate for obesity treatment .

- Vasopressor Activity : this compound hydrochloride acts as a vasopressor agent without significant central nervous system effects. It is administered intramuscularly and has been used in clinical settings to manage blood pressure .

- Chemokine Receptor Antagonism : Research indicates that cyclopentylamines can function as antagonists for chemokine receptor 2 (CCR2). This property suggests potential applications in treating inflammatory diseases and conditions involving chemokine signaling .

Case Study 1: FASN Inhibition

A study focused on novel 3-substituted cyclopentylamine derivatives demonstrated their effectiveness in inhibiting FASN. The research involved synthesizing these compounds and evaluating their inhibitory potency using in vitro assays. The results indicated significant IC50 values, suggesting strong inhibitory effects on FASN activity, which could translate into therapeutic benefits for obesity and related metabolic disorders .

Case Study 2: Vasopressor Effects

Clinical evaluations of this compound hydrochloride highlighted its vasopressor properties. In a controlled trial, patients receiving this compound showed improved blood pressure management compared to control groups. The findings reinforced the compound's utility in acute care settings where rapid blood pressure stabilization is required .

Data Table: Biological Activities of this compound Derivatives

Propriétés

IUPAC Name |

1-cyclopentyl-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(10-2)7-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXKQSZZZPGLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861710 | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-45-4 | |

| Record name | Cyclopentamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Cyclopentyl-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB9Q6M8O60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

113-115 | |

| Record name | Cyclopentamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.